2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a sulfinyl-containing acetamide derivative characterized by a 3-chlorophenyl sulfoxide group and an N-[3-(trifluoromethyl)phenyl] substituent.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2S/c16-11-4-2-6-13(8-11)23(22)9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTODKFSOVRSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Precursor Formation
The synthesis begins with the preparation of the thioether intermediate, 2-[(3-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide .
Procedure :
- Mercaptoacetamide Coupling :
Sulfoxidation of Thioether
The thioether is oxidized to the sulfinyl derivative using selective oxidizing agents:
| Oxidizing Agent | Conditions | Yield | Selectivity (Sulfoxide:Sulfone) | Source |
|---|---|---|---|---|
| H₂O₂ (35%)/AcOH | 50°C, 2 h | 91% | 98:2 | |
| TFPAA | RT, 24 h | 83% | 95:5 | |
| MCPBA | CH₂Cl₂, 0°C | 75% | 90:10 |
Critical Parameters :
- Temperature Control : Over-oxidation to sulfones is minimized below 50°C.
- Solvent Choice : Acetic acid enhances protonation of the sulfoxide oxygen, stabilizing intermediates.
One-Pot Sequential Synthesis
Direct Sulfinyl-Acetamide Coupling
A streamlined approach avoids isolating the thioether:
Steps :
- In Situ Thioether Formation :
- Oxidation :
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
For large-scale synthesis, key modifications include:
- Reactor Type : Microfluidic systems reduce reaction time from 20 h to 2 h.
- Catalyst Recycling : Nafion-H resin reused for ≥5 cycles without yield loss.
Economic Metrics :
Mechanistic Insights into Sulfoxidation
Radical vs. Ionic Pathways
- Single Electron Transfer (SET) :
- Electrophilic Oxidation :
Stereoselectivity :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| H₂O₂/AcOH | High selectivity, low cost | Long reaction time (2–24 h) | Lab-scale |
| MCPBA | Rapid kinetics (≤30 min) | Over-oxidation above −10°C | Pilot-scale |
| Continuous Flow | Reduced waste, high throughput | High capital investment | Industrial |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 2H, CH₂), 7.30–7.73 (m, 8H, Ar-H), 9.15 (s, 1H, NH).
- IR (KBr): ν = 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Emerging Methodologies
Photocatalytic Sulfoxidation
- Catalyst : Ru(bpy)₃Cl₂ under blue LED light.
- Efficiency : 82% yield in 1 h, no over-oxidation.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Sulfinyl vs. Sulfonamide/Sulfonyl Groups
Piperazine and Heterocyclic Derivatives
- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Substitutes the sulfinyl group with a 4-phenylpiperazine, introducing basicity and conformational flexibility.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ():
Physical and Spectral Properties
*Calculated based on molecular formula.
Biological Activity
2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, with the CAS number 339097-88-0, is a synthetic compound notable for its unique structural features, particularly the sulfinyl and trifluoromethyl groups. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClF3NO2S, with a molar mass of 361.77 g/mol. The compound consists of a sulfinyl group attached to a chlorophenyl ring and an acetamide group linked to a trifluoromethyl-substituted phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClF3NO2S |
| Molar Mass | 361.77 g/mol |
| CAS Number | 339097-88-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfinyl and trifluoromethyl groups are critical in modulating the compound’s binding affinity and specificity, influencing its pharmacological effects.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study focusing on related compounds demonstrated that the introduction of a trifluoromethyl group enhances anticonvulsant activity by improving metabolic stability and pharmacokinetics due to the strength of the C-F bond.
In a screening for anticonvulsant activity using the maximal electroshock (MES) test, several derivatives showed protection against seizures, highlighting the importance of structural modifications in enhancing efficacy.
Comparative Studies
Comparative studies with similar compounds reveal that those containing trifluoromethyl groups generally exhibit improved biological activities. For instance:
| Compound | Anticonvulsant Activity |
|---|---|
| This compound | Moderate |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Active |
| N-(4-chloro-3-(trifluoromethyl)phenyl)-acetamide | High |
This table summarizes findings from pharmacological studies, emphasizing how structural variations influence biological outcomes.
Study on Anticonvulsant Activity
A study published in 2015 investigated various derivatives for their anticonvulsant properties using animal models. The results indicated that compounds with trifluoromethyl substitutions were significantly more effective than their non-fluorinated counterparts. Notably, one derivative showed a protective effect in 50% of test subjects at specific dosages within defined time frames, showcasing its potential as an effective anticonvulsant agent .
Pharmacokinetic Profiles
Pharmacokinetic studies have shown that compounds with fluorinated groups tend to have better absorption and distribution characteristics in vivo. This is crucial for developing drugs targeting central nervous system disorders, where effective blood-brain barrier penetration is necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
